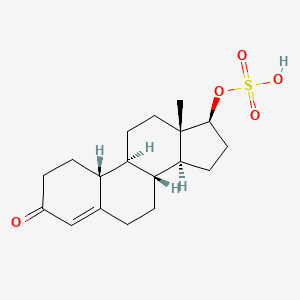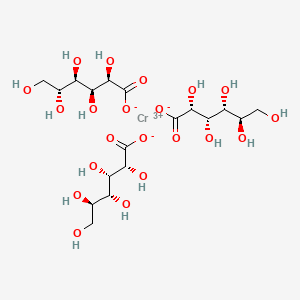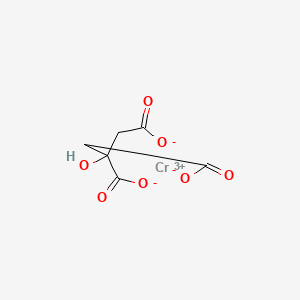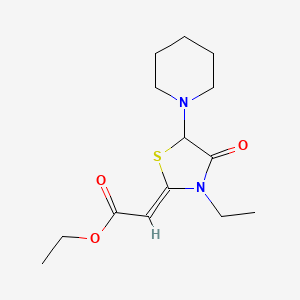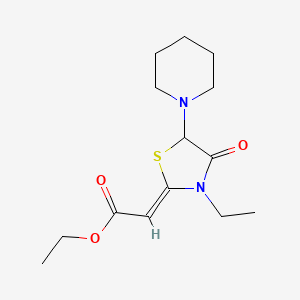
Piprozoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piprozoline involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Piprozoline undergoes several types of chemical reactions:
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The bromination step in its synthesis is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Bromine and piperidine are used in the substitution reactions during its synthesis.
Major Products
The major product of these reactions is this compound itself, formed through the described synthetic route. Other products depend on the specific reactions and conditions applied.
Applications De Recherche Scientifique
Piprozoline has several applications in scientific research:
Chemistry: It is used as a model compound in studies of choleretic agents.
Biology: Research on this compound includes its effects on bile production and liver function.
Medicine: this compound is investigated for its potential therapeutic uses in conditions requiring increased bile flow.
Industry: It may be used in the development of new pharmaceuticals targeting bile-related disorders
Mécanisme D'action
Piprozoline exerts its effects by promoting the production and flow of bile. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with bile-producing cells in the liver, enhancing their activity and increasing bile secretion .
Comparaison Avec Des Composés Similaires
Piprozoline is unique in its choleretic activity compared to other compounds like fenclozic acid, which has anti-inflammatory properties. Similar compounds include:
Fenclozic acid: Primarily anti-inflammatory.
Ursodeoxycholic acid: Used to dissolve gallstones and improve bile flow.
Chenodeoxycholic acid: Another bile acid used in the treatment of gallstones.
This compound stands out due to its specific promotion of bile flow without significant anti-inflammatory effects.
Propriétés
Numéro CAS |
95406-06-7 |
|---|---|
Formule moléculaire |
C14H22N2O3S |
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
Clé InChI |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
SMILES isomérique |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
SMILES canonique |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




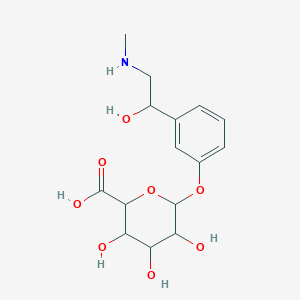
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

